2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as MPSPB, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has been found to have a high affinity for certain protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide exerts its therapeutic effects by inhibiting the activity of protein kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cancer cell growth and induction of apoptosis. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been found to inhibit the activity of other enzymes, such as MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-angiogenic effects. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is its high affinity for certain protein kinases, which allows for the selective inhibition of these enzymes. However, one of the limitations of using 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been found to have anti-inflammatory properties, which could make it a promising candidate for the development of new therapies for these diseases. Another potential application is in the development of new antimicrobial agents. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide and to identify other potential therapeutic targets for this compound.
In conclusion, 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It has been found to have a high affinity for certain protein kinases, which are involved in the development and progression of cancer. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide exerts its therapeutic effects by inhibiting the activity of these kinases, leading to the inhibition of cancer cell growth and induction of apoptosis. While there are some limitations to using 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments, there are several potential future applications for this compound, including the treatment of autoimmune diseases and the development of new antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been found to have a high affinity for certain protein kinases, including c-Src, c-Abl, and Bcr-Abl, which are involved in the development and progression of cancer. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of these kinases, leading to the inhibition of cancer cell growth and induction of apoptosis.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-13-5-2-3-6-16(13)17(23)21-14-7-9-15(10-8-14)26(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQGKNRRSDJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360154 | |
Record name | ST50186080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide | |
CAS RN |
6163-10-6 | |
Record name | ST50186080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.